molecular formula C11H21NO4 B3058686 (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 911223-02-4

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B3058686
CAS No.: 911223-02-4
M. Wt: 231.29
InChI Key: WBAQNCJUTMXJTK-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS RN: 911223-02-4 ) is a chiral, enantiomerically pure 1,4-oxazepane derivative of significant value in medicinal chemistry and drug discovery research. This compound features a seven-membered oxazepane ring system, which serves as a valuable scaffold for constructing biologically active molecules. Its structure includes a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile chiral building block or intermediate for the synthesis of more complex target molecules . The Boc group is particularly useful for protecting the secondary amine during synthetic sequences, as it is stable under a variety of conditions and can be readily removed under mild acidic conditions. The stereochemistry of this compound is designated as (S), which is critical for its application in the development of stereospecific pharmaceuticals, where the absolute configuration of a molecule can directly influence its biological activity and potency. This reagent's primary research application is as a key intermediate in the synthesis of potential therapeutic agents. Patent literature indicates that closely related 1,4-oxazepane-2-carboxamide derivatives are being investigated as potent and selective inhibitors of dipeptidyl peptidase 1 (DPP1), which is a target of interest for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma . The specific stereochemistry and functional groups of this compound make it a suitable precursor for the construction of such inhibitor compounds, allowing researchers to explore structure-activity relationships and optimize drug candidates . Specifications & Safety: • CAS Number: 911223-02-4 • Molecular Formula: C 11 H 21 NO 4 • Molecular Weight: 231.29 g/mol • Storage: Sealed in dry, 2-8°C • Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H332 - Harmful if inhaled . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQNCJUTMXJTK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130153
Record name 1,1-Dimethylethyl (2S)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911223-02-4
Record name 1,1-Dimethylethyl (2S)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911223-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium bicarbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the oxazepane ring provides a rigid structure that can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

The (R)-enantiomer shares the same molecular formula (C₁₁H₂₁NO₄) and weight (231.29 g/mol) but differs in stereochemistry (CAS: 911223-23-9) . Key distinctions include:

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 911223-02-4 911223-23-9
Hazards No data available H302, H315, H319, H335
Applications Pharmaceutical synthesis Limited data; likely similar

The (R)-enantiomer’s hazard profile (harmful if swallowed, skin/eye irritant) suggests stricter handling protocols compared to the (S)-form, though toxicity data for the latter is unspecified . Enantiomeric differences may influence biological activity, such as receptor binding or metabolic pathways, but experimental evidence is lacking in the provided sources.

Positional Isomer: tert-Butyl 5-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

This structural isomer (CAS: 2168872-94-2 ) relocates the hydroxymethyl group to position 5 while retaining the Boc group at position 4 .

Property 2-(Hydroxymethyl) Isomer (S-form) 5-(Hydroxymethyl) Isomer
CAS Number 911223-02-4 2168872-94-2
Molecular Formula C₁₁H₂₁NO₄ C₁₁H₂₁NO₄
Stereochemistry Defined (S)-configuration Stereochemistry unspecified

For instance, the 5-hydroxymethyl isomer may exhibit different hydrogen-bonding patterns or conformational flexibility compared to the 2-substituted analog.

Other Related Compounds

  • 4-Boc-2-羟甲基高吗啉 (CAS: 1174020-52-0): A non-chiral variant with undefined stereochemistry, used in synthetic chemistry .
  • tert-Butyl carbamate derivatives (e.g., (2S,3S)-tert-butyl (2-methylpyrrolidin-3-yl)carbamate): Differ in ring size (pyrrolidine vs. oxazepane) and substituent positions, impacting their applications in medicinal chemistry .

Biological Activity

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, with the CAS number 911223-02-4, is an organic compound characterized by its oxazepane ring structure. This unique configuration imparts distinctive chemical properties and potential biological activities. The compound is of interest in various fields, including medicinal chemistry and biochemical research.

The molecular formula of this compound is C11H21NO4C_{11}H_{21}NO_4 with a molecular weight of 231.29 g/mol. Its structure includes a hydroxymethyl group and a tert-butyl ester functionality, which are crucial for its biological interactions.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydroxymethyl group can form hydrogen bonds, enhancing its affinity for biological macromolecules such as enzymes and receptors. The rigid oxazepane ring contributes to the structural integrity necessary for effective binding and modulation of biological pathways.

Biological Studies and Findings

Research indicates that compounds similar to this compound exhibit significant pharmacological effects. For instance, studies on related oxazepane derivatives have shown potential in modulating calcium channels, particularly T-type calcium channels, which are implicated in neuropathic pain and seizure disorders .

Table 1: Summary of Biological Activities

CompoundBiological ActivityReference
This compoundPotential modulation of T-type calcium channels
Related oxazepane derivativesAnalgesic effects in neuropathic pain models
Piperidine derivativesInhibition of neuronal T-type channels

Case Studies

  • Neuropathic Pain Models : A study evaluated the effects of various oxazepane derivatives on induced neuropathic pain in rats. Compounds structurally similar to this compound demonstrated significant analgesic properties, with one derivative showing an 80% increase in mechanical threshold compared to controls .
  • Seizure Inhibition : In a pentylenetetrazole-induced seizure model in mice, certain oxazepane derivatives exhibited high seizure-inhibitory activities, indicating their potential as therapeutic agents for seizure disorders. The results suggested that these compounds could serve as lead structures for developing new anticonvulsants .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves reactions that introduce the hydroxymethyl group into the oxazepane framework. Various synthetic routes have been explored to optimize yield and purity for research applications .

Table 2: Synthetic Routes Overview

StepDescription
1N-Alkylation of protected amino compounds
2Hydroxymethylation under controlled conditions
3Esterification to form the final product

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Reaction Conditions : Dissolve intermediates in tetrahydrofuran (THF) with coupling agents like N,N,N’,N’-tetramethylazodicarboxamide (TMAD), followed by heating at 70°C for 1 hour .
  • Purification : Use C18 reverse-phase column chromatography (acetonitrile/water gradient) to isolate the product .
  • Boc Protection : The tert-butoxycarbonyl (Boc) group is critical for protecting the oxazepane nitrogen during synthesis, ensuring regioselectivity .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : 1H and 19F NMR are essential for confirming stereochemistry and detecting rotamers (e.g., δ 4.33 ppm for hydroxymethyl protons, δ -127.5 ppm for fluorine environments) .
  • X-ray Crystallography : The SHELX system (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for verifying the (S)-configuration and hydrogen-bonding networks .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the presence of the carbonyl group in the Boc moiety .

Advanced: How can researchers resolve discrepancies in NMR data caused by stereochemical or conformational dynamics?

Answer:

  • Variable Temperature NMR : Detect rotameric equilibria (e.g., diastereomeric splitting at low temperatures) .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict chemical shifts and validate experimental data .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish between stereoisomers .

Advanced: What strategies optimize stereochemical purity during synthesis?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-based systems) for asymmetric induction .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral counterions (e.g., tartaric acid derivatives) to isolate the (S)-isomer .

Advanced: How is this compound applied in medicinal chemistry research?

Answer:

  • Antiviral Drug Development : Used as a building block in synthesizing protease inhibitors, such as SARS-CoV-2 main protease (Mpro) candidates .
  • Antitubercular Agents : Analogous hydrazine derivatives demonstrate activity against Mycobacterium tuberculosis (MIC < 1 µg/mL) .
  • Structural Optimization : The hydroxymethyl group enables functionalization (e.g., phosphorylation, glycosylation) for enhancing bioavailability .

Advanced: How to address low yields in coupling reactions involving this compound?

Answer:

  • Optimize Coupling Agents : Replace TMAD with EDC/HOBt for milder conditions .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

Advanced: What analytical methods validate the compound’s stability under storage conditions?

Answer:

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via LC-MS for decomposition products (e.g., Boc deprotection) .
  • Mass Spectrometry : Track molecular ion peaks ([M+H]+ at m/z 270–455) to detect hydrolysis or oxidation .

Advanced: How to reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

Answer:

  • Dose-Response Curves : Validate IC50 values across multiple assays (e.g., enzymatic vs. cellular) to rule off-target effects .
  • Molecular Docking : Compare binding poses of the (S)-isomer vs. (R)-isomer in target proteins (e.g., HIV-1 integrase) .
  • Metabolite Profiling : Identify active metabolites via hepatic microsome incubations to clarify SAR trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

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